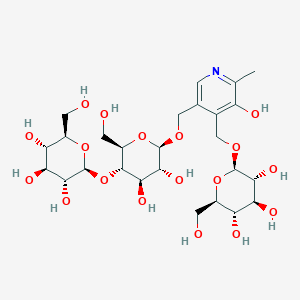
4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine, also known as P5P-Glc-Cel, is a novel form of vitamin B6 that has gained significant attention in the scientific community due to its potential health benefits. This compound is a derivative of pyridoxine, which is a water-soluble vitamin that is essential for various biological processes in the human body. P5P-Glc-Cel is synthesized through a unique enzymatic process that involves the use of specific enzymes and substrates.
Wirkmechanismus
The mechanism of action of 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, this compound has been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to inhibit the NF-kB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the levels of P5P in the body, which is a biologically active form of vitamin B6. This can help improve the metabolism of amino acids, carbohydrates, and lipids in the body. Furthermore, this compound has been found to increase the activity of various enzymes that are involved in energy production and neurotransmitter synthesis. It has also been shown to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine in lab experiments is its high specificity and purity. This compound is synthesized through a unique enzymatic process, which yields a pure form of this compound. Furthermore, this compound has been extensively studied for its potential health benefits, which makes it an attractive compound for research. However, one of the limitations of using this compound in lab experiments is its high cost. This compound is relatively expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Several studies have shown that this compound has neuroprotective effects, which can help prevent or treat neurodegenerative diseases. Another area of interest is the potential use of this compound as an anti-inflammatory agent. This compound has been found to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body. Furthermore, future research can focus on the development of more cost-effective methods for synthesizing this compound, which can increase its availability for research purposes.
Conclusion
In conclusion, this compound is a novel form of vitamin B6 that has gained significant attention in the scientific community due to its potential health benefits. This compound is synthesized through a unique enzymatic process and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, this compound has several biochemical and physiological effects, which make it an attractive compound for research. However, the high cost of synthesizing this compound can limit its use in large-scale experiments. Future research can focus on the potential use of this compound as a therapeutic agent for neurodegenerative diseases and as an anti-inflammatory agent.
Synthesemethoden
The synthesis of 4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine involves the use of two enzymes, namely pyridoxal kinase and cellobiose phosphorylase. Pyridoxal kinase is responsible for phosphorylating pyridoxine to produce pyridoxal 5'-phosphate (P5P), which is a biologically active form of vitamin B6. Cellobiose phosphorylase, on the other hand, catalyzes the transfer of a cellobiose moiety to the 4'-OH position of P5P, resulting in the formation of this compound. This enzymatic process is highly specific and yields a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
4'-O-(Glucosyl)-5'-O-(cellobiosyl)pyridoxine has been extensively studied for its potential health benefits. Several studies have shown that this compound has antioxidant properties, which can help protect the body against oxidative stress. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various parts of the body. Furthermore, this compound has been found to have neuroprotective effects, which can help prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
116169-15-4 |
|---|---|
Molekularformel |
C26H41NO18 |
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[5-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-2-methylpyridin-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H41NO18/c1-8-14(31)10(7-41-24-20(37)17(34)15(32)11(3-28)42-24)9(2-27-8)6-40-25-22(39)19(36)23(13(5-30)44-25)45-26-21(38)18(35)16(33)12(4-29)43-26/h2,11-13,15-26,28-39H,3-7H2,1H3/t11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 |
InChI-Schlüssel |
OJTXTVZTLXRNTO-KLGPLAJBSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)COC2C(C(C(C(O2)CO)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Andere CAS-Nummern |
116169-15-4 |
Synonyme |
4'-O-(glucosyl)-5'-O-(cellobiosyl)pyridoxine 4-GCBPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






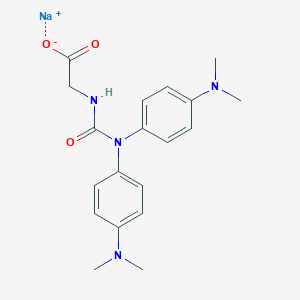

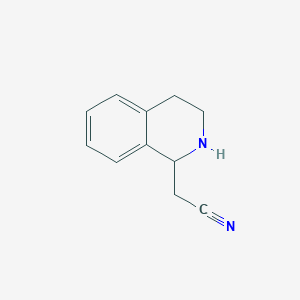
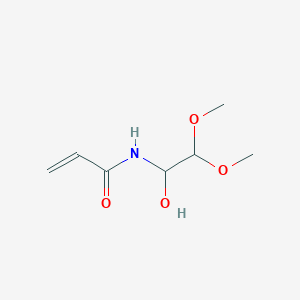
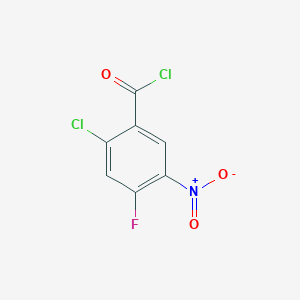
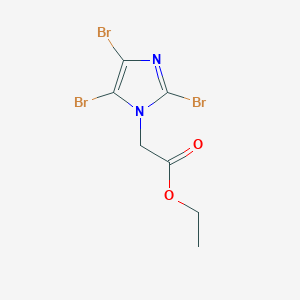
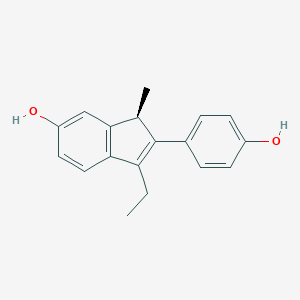

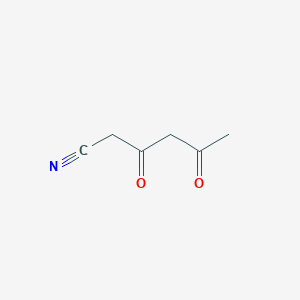

![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)